molecular formula C12H23NO2 B8426170 (Rac)-3-cyclopentylamino-2-methyl-butanoic acid ethyl ester

(Rac)-3-cyclopentylamino-2-methyl-butanoic acid ethyl ester

Cat. No. B8426170
M. Wt: 213.32 g/mol
InChI Key: SQFBSCMOLMSFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Rac)-3-cyclopentylamino-2-methyl-butanoic acid ethyl ester is a useful research compound. Its molecular formula is C12H23NO2 and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Rac)-3-cyclopentylamino-2-methyl-butanoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-3-cyclopentylamino-2-methyl-butanoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(Rac)-3-cyclopentylamino-2-methyl-butanoic acid ethyl ester

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

ethyl 3-(cyclopentylamino)-2-methylbutanoate

InChI

InChI=1S/C12H23NO2/c1-4-15-12(14)9(2)10(3)13-11-7-5-6-8-11/h9-11,13H,4-8H2,1-3H3

InChI Key

SQFBSCMOLMSFPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C)NC1CCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.1 g (0.014 mole) of 2-methyl-3-oxo-butanoic acid ethyl ester and 40 mL of dichloroethane was added 1.37 g (0.016 mole) of cyclopentylamine. The mixture was stirred for 1.5 hours, then 4.63 g (0.020 mole) of sodium triacetoxyborohydride and 0.84 g (0.014 mole) of acetic acid were added. The mixture was stirred at room temperature for 24 hours and then quenched by the addition of 50 mL of saturated aqueous sodium bicarbonate. After 20 minutes, the organic layer was separated and the aqueous layer was extracted twice with 30 mL of dichloromethane. The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the crude product as yellow oil. Purification of the residue by silica gel chromatography, eluting with hexanes-ethyl acetate (30:70) gave 1.5 g of (rac)-3-cyclopentylamino-2-methyl-butanoic acid ethyl ester.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step Two
Quantity
0.84 g
Type
reactant
Reaction Step Two

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